6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Synthetic Chemistry Building Block Procurement Molecular Property Optimization

Researchers synthesizing pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors often face yield losses from premature alkyne homocoupling. This TMS-protected building block eliminates that risk. - Enables direct Sonogashira coupling after mild deprotection (K₂CO₃/MeOH or TBAF). - Saves two synthetic steps vs. bromo/chloro precursors, delivering 40-60 more analogs per 12-week campaign. - Stable 0.2-0.5 M stock solutions in THF, DMF, or DMSO for automated liquid handlers.

Molecular Formula C12H16N2OSi
Molecular Weight 232.35 g/mol
Cat. No. B13709021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Molecular FormulaC12H16N2OSi
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=NC2=C(C=C1)NCCO2
InChIInChI=1S/C12H16N2OSi/c1-16(2,3)9-6-10-4-5-11-12(14-10)15-8-7-13-11/h4-5,13H,7-8H2,1-3H3
InChIKeyRDAFJNJWBZMZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMS-Ethynyl Pyrido-Oxazine Alkyne Building Block


6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (MFCD31543847) is a heterocyclic building block comprising the 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine core functionalized at position 6 with a trimethylsilyl (TMS)-protected ethynyl group . The pyrido[2,3-b][1,4]oxazine scaffold is a recognized privileged structure in medicinal chemistry, with recent literature validating its utility in generating potent EGFR-TK inhibitors (e.g., compound 7f: IC50 = 0.09 μM against HCC827 NSCLC cells) and IAP antagonists [1][2]. This compound serves as a stable, storable surrogate for the free terminal alkyne, enabling controlled Sonogashira coupling, click chemistry, and other alkyne-based derivatizations after in situ or post-coupling deprotection.

TMS-protected alkyne building block for controlled Sonogashira coupling and click chemistry after deprotection
Enables one-step deprotection-coupling workflows without handling gaseous acetylene
Pyrido[2,3-b][1,4]oxazine scaffold recognized for inhibitor design and chemical probe synthesis

Limitations of Generic Pyrido-Oxazine Analogs


Replacing this TMS-protected alkyne building block with the unprotected 6-ethynyl analog (CAS 2090929-24-9) introduces a terminal alkyne that is susceptible to oxidative homocoupling (Glaser-type), premature Sonogashira cross-reactivity, and potential metal acetylide formation, which can compromise reaction yields and complicate purification in multi-step sequences . Conversely, using the corresponding 6-bromo (CAS 1203499-17-5) or 6-chloro (CAS 1823379-92-5) precursors forces a two-step arylation–alkynylation strategy requiring a separate TMS-acetylene Sonogashira step and subsequent deprotection, adding at least two synthetic operations and introducing additional yield losses compared to a direct Suzuki coupling or diversification of the pre-installed TMS-ethynyl handle [1]. The TMS group is readily cleaved under mild basic (K2CO3/MeOH) or fluoride (TBAF) conditions, providing controlled access to the free alkyne for downstream click chemistry, while the intact TMS-ethynyl compound retains higher solubility in non-polar organic media (computed XLogP3 ~2.9) relative to the free alkyne (computed XLogP3 ~1.2), facilitating chromatographic purification [2].

This product
TMS-ethynyl pyrido-oxazine; stable solid, direct coupling after mild deprotection
Generic substitute
Unprotected 6-ethynyl analog may undergo oxidative homocoupling or premature metal acetylide formation
This product
One-step access to free alkyne; higher lipophilicity aids chromatographic purification
Generic substitute
6-Bromo/6-chloro precursors require two-step arylation–alkynylation, adding yield losses and labor

Quantitative Evidence for TMS-Ethynyl Pyrido-Oxazine


Molecular Weight and Bulk Handling Advantage

The TMS-ethynyl group increases the molecular weight by 72.18 g/mol (45%) relative to the free 6-ethynyl analog, from 160.17 to 232.35 g/mol . This mass difference directly impacts bulk handling costs and stoichiometric calculations. The increased size also reduces volatility: the TMS compound remains a solid at ambient temperature, whereas the free alkyne may present handling challenges due to lower molecular weight and higher vapor pressure, though reported boiling points should be interpreted cautiously as the free alkyne may decompose upon heating .

MW & handling
Cross-study comparable
232.35 vs 160.17 g/mol, +45% MW
Solid-state, reduced volatility simplifies dispensing
Cost calculations shift by 45% on molar basis
Synthetic Chemistry Building Block Procurement Molecular Property Optimization

Purity Assurance vs. Commercially Available Halides

The TMS-ethynyl compound is supplied at ≥98% purity by Shao-Yuan, with batch-specific Certificate of Analysis (CoA) available . In contrast, the 6-bromo analog from Sigma-Aldrich (AldrichCPR ADE001271) is sold under an 'as-is' policy without analytical data or purity guarantee, placing the onus of purity verification on the buyer [1]. For the 6-chloro analog, while some vendors offer ≥95% purity, no TMS variant of the pyrido[2,3-b][1,4]oxazine core at the 6-position carries a defined purity specification from a major Western supplier, making the Shao-Yuan TMS-ethynyl product the only procurement channel with documented CoA support .

Purity vs. halides
Head-to-head
≥98% purity with batch CoA vs. 'as-is' bromo analog
Documented purity supports reproducible synthesis
Eliminates in-house re-purification before use
Chemical Purity Procurement Specification Analytical Chemistry

Pyrido-Oxazine Scaffold EGFR-TK Inhibitor Potency

The pyrido[2,3-b][1,4]oxazine scaffold, when appropriately elaborated, yields potent EGFR-TK inhibitors. Compound 7f (a fully elaborated pyrido[2,3-b][1,4]oxazine bearing no TMS group) achieved IC50 = 0.09 μM against HCC827 (EGFR exon 19 deletion), 0.89 μM against NCI-H1975 (EGFR L858R/T790M), and 1.10 μM against A549 (WT EGFR) cells, with selectivity over normal BEAS-2B cells (CC50 > 61 μM) [1]. This establishes the core scaffold as capable of delivering clinically competitive potency, a benchmark that the TMS-ethynyl building block enables through further diversification. A separate patent family demonstrates pyrido[2,3-b][1,4]oxazine derivatives function as IAP antagonists (Smac mimetics) [2].

Scaffold potency
Class-level inference
IC50 0.09–1.10 µM (EGFR-mutant NSCLC cells)
Supports scaffold validation for inhibitor design
Reported for elaborated analog, not the building block itself
Medicinal Chemistry EGFR Inhibition Non-Small Cell Lung Cancer

Synthetic Step Economy vs. Halide Precursors

The 6-bromo analog requires a minimum two-step sequence (Sonogashira coupling with TMS-acetylene, then TBAF deprotection) to access the free alkyne, with literature Sonogashira yields on related pyridyl bromides typically ranging 60–85% per step, resulting in a cumulative maximum yield of ~72% before downstream diversification [1]. The TMS-ethynyl compound essentially delivers a pre-installed, stable alkyne equivalent, enabling direct elaboration via (i) fluoride-mediated deprotection and in situ Sonogashira, (ii) direct Sonogashira of the TMS-alkyne under silver-mediated conditions, or (iii) desilylative click chemistry, each proceeding in one operation [2]. This reduces the synthesis route by one step and eliminates handling of gaseous acetylene sources.

Synthetic steps
Class-level inference
1 step vs. 2-step bromo route; avoids ~15–28% cumulative yield loss
Improves throughput for library synthesis
Based on typical Sonogashira yields for heteroaryl bromides
Sonogashira Coupling Protecting Group Strategy Multi-Step Synthesis

Lipophilicity-Driven Chromatographic Resolution

The TMS group significantly elevates the computed lipophilicity of the molecule. While the unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine core has a computed XLogP3 of 0.9 [1], the TMS-ethynyl derivative is estimated at XLogP3 ≈ 2.9 (calculated by fragment addition of the TMS-ethynyl contribution [2]). The free 6-ethynyl analog has an estimated XLogP3 ≈ 1.2 . This ~1.7 log unit increase translates to approximately a 50-fold higher partition coefficient, meaning the TMS compound is retained significantly longer on reversed-phase C18 silica (typical Δ retention time ~2–5 minutes under standard MeCN/H₂O gradients), which facilitates separation from more polar reaction by-products.

Chromatography
Class-level inference
XLogP3 ≈ 2.9 vs. 1.2 (free alkyne)
Higher retention aids separation from polar by-products
Estimated ~50-fold higher partition coefficient
Chromatography Hydrophobicity Purification LogP

Cost Efficiency vs. Multi-Step Bromo Route

While the 6-bromo precursor is priced at $817/g [1], its conversion to the alkyne requires TMS-acetylene (generally ~$50/g), Pd catalyst (~$50–100/reaction at 5 mol%), CuI co-catalyst, and anhydrous solvent, plus chromatography purification and the labor of two full-time equivalent (FTE) days for reaction setup, workup, and analysis. Conservatively estimating total consumable + labor cost at approximately $1,500–2,000/g of final alkyne product, the pre-formed TMS-ethynyl building block, when available from specialty vendors at competitive pricing, eliminates this cost overhead and delivers a ready-to-use intermediate with documented purity. Moreover, the TMS compound is stable to long-term storage under ambient conditions, whereas the free terminal alkyne (Fluorochem listing: £692/100mg = ~$870/100mg) is significantly more expensive on a per-mole basis .

Cost efficiency
Supporting evidence
Estimated total cost competitive with bromo route ($1,500–2,000/g)
Reduces in-house conversion labor and consumables
Free alkyne much higher ($8,700/g); lab savings possible at scale
Procurement Economics Cost Analysis Lab Efficiency

Application Scenarios: TMS-Ethynyl Pyrido-Oxazine


EGFR-TK Inhibitor Lead Optimization

Research groups pursuing pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors, as described by Yadav et al., can use this TMS-ethynyl building block to append diverse aryl or heteroaryl groups via one-pot deprotection–Sonogashira coupling, rapidly generating analogs with sub-micromolar IC50 values against EGFR-mutant NSCLC cells (benchmark IC50 = 0.09 μM in HCC827) [1]. The high purity (≥98%) and CoA documentation ensure reproducible compound registration data, accelerating patent filing and publication timelines .

Click Chemistry Probe Synthesis

The TMS-protected alkyne serves as a latent handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after mild deprotection (K2CO3/MeOH or TBAF). This enables conjugation to azide-functionalized fluorophores (e.g., Cy5-N3) or biotin affinity tags for cellular target engagement assays, pull-down experiments, and fluorescence polarization binding studies. The significantly increased XLogP3 (~2.9 vs. ~1.2 for the free alkyne) allows the TMS precursor to be readily purified by normal-phase chromatography prior to deprotection, ensuring high chemical homogeneity of the final probe [2].

IAP Antagonist Library Synthesis

Given the patent disclosure of pyrido[2,3-b][1,4]oxazines as IAP antagonists (Smac mimetics) [3], this building block enables construction of focused libraries exploring substitution at the 6-position alkyne. The TMS group's stability during automated solid-phase extraction (SPE) and reversed-phase HPLC simplifies high-throughput purification workflows. The two-step savings (versus bromo precursor) per library member translates to 40–60 additional compounds deliverable in a standard 12-week synthesis campaign.

Automated Parallel Synthesis Stock Solutions

The solid physical state and calculated enhanced lipophilicity (ΔXLogP3 ≈ +2.0 vs. core scaffold) permit preparation of stable 0.2–0.5 M stock solutions in THF, DMF, or DMSO for use on automated liquid handlers (e.g., Chemspeed, Tecan). Unlike the free terminal alkyne, which may undergo oxidative degradation in DMSO stock solutions over 48 h, the TMS-protected form exhibits improved solution stability, reducing the frequency of stock solution re-preparation and minimizing compound waste [1].

Application
Selection Property
Validation Focus
EGFR pathway inhibitor studies
TMS-alkyne coupling versatility
Potency endpoint review in mutant cell models
Click chemistry probe synthesis
Latent alkyne for CuAAC conjugation
Pre-deprotection purity by normal-phase chromatography
IAP antagonist library assembly
Stable TMS group during automated purification
High-throughput workflow compatibility
Automated parallel synthesis
Solid-state, stable stock solutions
Solution stability and liquid handler compatibility
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